molecular formula C9H14ClN3 B8783136 2-chloro-N,N-diethyl-6-methylpyrimidin-4-amine CAS No. 62022-08-6

2-chloro-N,N-diethyl-6-methylpyrimidin-4-amine

Cat. No.: B8783136
CAS No.: 62022-08-6
M. Wt: 199.68 g/mol
InChI Key: ICFXJGYFOYFDBO-UHFFFAOYSA-N
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Description

2-chloro-N,N-diethyl-6-methylpyrimidin-4-amine is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by the presence of a chloro group at the 2-position, a methyl group at the 6-position, and a diethylamine group at the 4-position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N,N-diethyl-6-methylpyrimidin-4-amine typically involves the reaction of 2,4-dichloro-6-methylpyrimidine with diethylamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution of the chloro group at the 4-position by the diethylamine group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N,N-diethyl-6-methylpyrimidin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydride, potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Reaction conditions typically involve moderate temperatures (50-100°C) and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a different amine can yield a variety of substituted pyrimidines .

Scientific Research Applications

2-chloro-N,N-diethyl-6-methylpyrimidin-4-amine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N,N-diethyl-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and diethylamine groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloro-6-methyl-pyrimidin-4-yl)-methyl-piperidin-4-yl-amine
  • (2-Chloro-6-methyl-pyrimidin-4-yl)-cyclopropyl-amine
  • (2-Chloro-6-methyl-pyrimidin-4-yl)-(4-ethoxy-phenyl)-amine

Uniqueness

Compared to similar compounds, 2-chloro-N,N-diethyl-6-methylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethylamine group at the 4-position enhances its solubility and reactivity, making it a valuable intermediate in various synthetic applications .

Properties

CAS No.

62022-08-6

Molecular Formula

C9H14ClN3

Molecular Weight

199.68 g/mol

IUPAC Name

2-chloro-N,N-diethyl-6-methylpyrimidin-4-amine

InChI

InChI=1S/C9H14ClN3/c1-4-13(5-2)8-6-7(3)11-9(10)12-8/h6H,4-5H2,1-3H3

InChI Key

ICFXJGYFOYFDBO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=NC(=C1)C)Cl

Origin of Product

United States

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